5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide
Description
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-(pyridin-3-ylmethyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c22-17-5-1-2-6-18(17)25-10-12-26(13-11-25)21(27)19-7-8-20(30-19)31(28,29)24-15-16-4-3-9-23-14-16/h1-9,14,24H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLTMARCDHEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information regarding its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its ability to interact with various receptors in the nervous system. The presence of a fluorophenyl group and a pyridine ring enhances its pharmacological profile, potentially affecting neurotransmission and other biochemical pathways.
Structural Formula
- Molecular Formula : C21H20FN5O2S
- Molecular Weight : 425.482 g/mol
Target Interactions
The compound primarily targets specific proteins or enzymes due to its structural features. The piperazine component is particularly notable for its interactions with:
- Serotonin Receptors : Modulating neurotransmission pathways.
- Dopamine Receptors : Potential implications in psychiatric disorders.
Mode of Action
The interaction typically involves the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces), leading to conformational changes in target proteins, which can alter their activity and downstream signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives have shown efficacy against various viruses, including HIV and influenza.
Enzyme Inhibition
The compound exhibits significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters.
Cytotoxic Effects
The cytotoxicity of related compounds was assessed using L929 fibroblast cells. While some derivatives showed significant cytotoxic effects at higher concentrations, others like T6 demonstrated lower toxicity.
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| T3 | L929 | 50 and 100 | Complete cell death |
| T6 | L929 | All concentrations | No significant death |
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of various piperazine derivatives against HIV and influenza viruses, finding that modifications to the piperazine structure significantly enhanced activity.
- Neurotransmitter Modulation : Research indicated that compounds with similar structures could modulate serotonin levels, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on MAO-B revealed that structural variations could lead to substantial differences in potency, indicating a need for further optimization in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Compound TOS-1 (N-(4-butylphenyl)-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-4-methylbenzene-1-sulfonamide)
- Similarities :
- Contains a piperazine-1-carbonyl group linked to a sulfonamide backbone.
- Features aromatic substitutions (2-hydroxyphenyl vs. 2-fluorophenyl).
- Differences: Core: Benzene sulfonamide vs. furan sulfonamide. Substituents: Hydroxyphenyl on piperazine (TOS-1) vs. fluorophenyl (target compound).
BD00836845 (2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)phenyl)pyridine-3-sulfonamide)
- Similarities :
- Shares a piperazine-1-carbonyl motif and sulfonamide group.
- Fluorine substitutions enhance binding to hydrophobic pockets.
- Differences: Core: Pyridine sulfonamide vs. furan sulfonamide. Substituents: Oxetan-3-yl piperazine and piperidine (BD00836845) vs. pyridinylmethyl (target compound). Activity: Likely targets PI4KA (phosphatidylinositol 4-kinase), indicating divergent therapeutic applications despite structural parallels .
Piperazine-Containing Sulfonamides and Carboxamides
PSB603 (8-[4-[4-(4-Chlorophenyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine)
- Similarities :
- Piperazine moiety linked to a sulfonyl group.
- Differences: Core: Xanthine derivative vs. sulfonamide. Activity: A2B adenosine receptor antagonist, highlighting how piperazine placement modulates receptor specificity .
4-(5-Morpholinopyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Similarities :
- Piperazine-carboxamide scaffold.
- Aromatic substituents (trifluoromethylphenyl vs. fluorophenyl).
- Differences: Core: Morpholinopyridazine vs. furan sulfonamide. Activity: Unspecified, but trifluoromethyl groups often enhance metabolic stability and target affinity .
Fluorophenyl-Substituted Piperazines
898652-05-6 (4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine)
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
Therapeutic Implications
- Receptor Modulation : Fluorophenyl-piperazine derivatives (e.g., 898652-05-6) often target CNS receptors , implying possible neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
